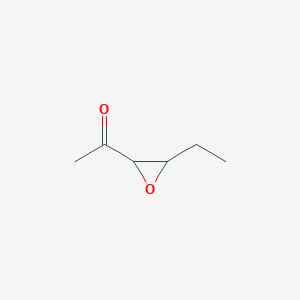

3,4-Epoxy-2-hexanone

Description

Structure

3D Structure

Properties

CAS No. |

17257-81-7 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

1-(3-ethyloxiran-2-yl)ethanone |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(8-5)4(2)7/h5-6H,3H2,1-2H3 |

InChI Key |

MXXCXQDATRPYND-UHFFFAOYSA-N |

SMILES |

CCC1C(O1)C(=O)C |

Canonical SMILES |

CCC1C(O1)C(=O)C |

Synonyms |

3,4-Epoxy-2-hexanone |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Epoxy 2 Hexanone and Analogous Structures

Strategies for Epoxide Ring Formation

The formation of the epoxide ring in structures like 3,4-epoxy-2-hexanone can be achieved through several synthetic strategies, primarily involving the oxidation of a carbon-carbon double bond.

A primary route to this compound involves the direct epoxidation of its α,β-unsaturated precursor, (E)-hex-3-en-2-one. nih.gov This transformation is a subset of the broader class of reactions involving the epoxidation of electron-deficient olefins. sciengine.com Various oxidizing agents can be employed for this purpose. For instance, the Weitz-Scheffer reaction utilizes hydrogen peroxide under basic conditions for the nucleophilic epoxidation of enones. wikipedia.org Other methods employ reagents like hypochlorites and chiral peroxides. wikipedia.org

The epoxidation of α,β-unsaturated ketones can also be achieved using alkyl hydroperoxides generated in situ from hydrocarbons and molecular oxygen, a process that can be catalyzed by systems like N-hydroxyphthalimide (NHPI) and molybdenum hexacarbonyl. psu.edu Another approach involves the use of organocatalysts, such as 2,2,2-trifluoroacetophenone, with hydrogen peroxide as the oxidant. acs.org

Achieving enantioselectivity in the epoxidation of α,β-unsaturated ketones is crucial for the synthesis of optically active products. sciengine.com Asymmetric epoxidation has been extensively studied, leading to the development of several effective procedures. sciengine.com These methods often rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Nucleophilic epoxidation methods are particularly suitable for electron-deficient double bonds found in enones. wikipedia.org Strategies for achieving asymmetry include the use of stoichiometric chiral oxidants, stoichiometric metal peroxides with chiral ligands, stoichiometric chiral bases, and polypeptides. wikipedia.org For example, homopolymers of amino acids like poly-L-leucine have been shown to effectively catalyze the enantioselective epoxidation of enones. wikipedia.org

A variety of chiral catalyst systems have been developed for the asymmetric epoxidation of α,β-unsaturated ketones. These can be broadly categorized into metal-based and organocatalytic systems.

Metal-Based Catalysts: Lanthanide-based catalysts, particularly those using BINOL (1,1'-bi-2-naphthol) ligands, have proven effective. google.com For instance, a catalyst generated from La(O-i-Pr)₃ and (R)-(+)-BINOL can catalyze the asymmetric epoxidation of (E)-enones with cumene (B47948) hydroperoxide. google.com Rare-earth metal amides combined with chiral TADDOL ligands have also been successfully used with tert-butyl hydroperoxide as the oxidant. rsc.org Chiral zinc alkoxides have been employed for the epoxidation of certain enones under an oxygen atmosphere. wikipedia.org

Organocatalysts: Organocatalysis offers an environmentally friendly, metal-free approach to asymmetric epoxidation. sciengine.com Chiral primary amine salts have been shown to catalyze highly enantioselective epoxidations of cyclic enones with hydrogen peroxide. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of an iminium ion intermediate, which directs the attack of the peroxide. organic-chemistry.org Proline-derived α,α-diarylprolinols are another class of organocatalysts used for the asymmetric epoxidation of α,β-unsaturated ketones. sciengine.com Additionally, chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts with dual functions for hydrogen bonding, have been designed for highly enantioselective epoxidation under mild conditions. organic-chemistry.org

| Catalyst System | Oxidant | Substrate Type | Key Features |

| Lanthanide/BINOL | Cumene hydroperoxide | (E)-enones | Effective for both trans and cis enones. google.comwikipedia.org |

| Rare-earth metal amides/TADDOL | tert-Butyl hydroperoxide | α,β-Unsaturated ketones | Provides high yields and good to high enantioselectivities. rsc.org |

| Chiral primary amine salts | Hydrogen peroxide | Cyclic enones | Highly enantioselective, proceeds via iminium ion catalysis. organic-chemistry.orgnih.gov |

| α,α-Diarylprolinols | Various | α,β-Unsaturated ketones | Metal-free organocatalytic approach. sciengine.com |

| Chiral Phase-Transfer Catalysts | Sodium hypochlorite | α,β-Unsaturated ketones | Dual-functioning for high enantioselectivity. organic-chemistry.org |

Direct Epoxidation of Unsaturated Ketone Precursors

Stereoselective Synthesis of this compound Diastereomers

The synthesis of specific diastereomers of this compound requires control over the relative stereochemistry of the two adjacent chiral centers. The stereochemical outcome of the epoxidation of an alkene is often dependent on the geometry of the starting alkene and the reaction mechanism. For example, the epoxidation of cis-alkenes with certain reagents can stereospecifically yield cis-epoxides. psu.edu

In nucleophilic epoxidations, the reaction generally proceeds via a conjugate addition of the peroxide to the enone, followed by an intramolecular cyclization. This mechanism typically leads to the formation of trans-epoxides from both cis and trans enones, as bond rotation can occur in the intermediate. However, lanthanide catalysts have been shown to prevent this bond rotation, allowing for the synthesis of cis-epoxides from (Z)-enones. wikipedia.org

The stereoselectivity of a reaction refers to the preferential formation of one stereoisomer over another. u-tokyo.ac.jp Achieving high diastereoselectivity is a critical goal in organic synthesis. u-tokyo.ac.jp For cyclic systems, the conformation of the starting material can play a significant role in directing the stereochemical outcome of the epoxidation. oup.com

Utility of this compound as an Organic Building Block

Epoxy ketones, including this compound, are valuable intermediates in organic synthesis. google.comsciengine.com The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups with stereochemical control. The ketone functionality provides another site for chemical modification.

One notable transformation of δ,γ-epoxyketones is their rearrangement to furans. tandfonline.com This reaction can be catalyzed by acid and provides a method for synthesizing specifically substituted furans from readily available epoxyketone precursors. tandfonline.com

Furthermore, the epoxy ketone moiety is a precursor to other important functional groups. For example, the hydrogenolysis of α,β-epoxyketones can yield chiral α-hydroxy ketones, which are themselves important building blocks in total synthesis. researchgate.netresearchgate.net The reduction of the ketone can lead to epoxy alcohols, which can be further transformed. For instance, (3R)-3-hydroxy-2-hexanone, a related structure, is a component of the male sex pheromone of certain longhorn beetles. researchgate.net

The antimicrobial properties of long-chain 3,4-epoxy-2-alkanones have also been investigated, suggesting potential applications in the development of new therapeutic agents. nih.gov For example, 3,4-epoxy-2-dodecanone has shown activity against various pathogenic bacteria and fungi. nih.gov

Reactivity and Mechanistic Studies of 3,4 Epoxy 2 Hexanone

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring is a dominant reaction pathway for α,β-epoxy ketones. acs.org These reactions can be initiated by nucleophiles, radicals, or through catalysis by acids or bases, with the specific conditions dictating the regiochemical and stereochemical outcome.

Under neutral or basic conditions, the ring-opening of epoxides proceeds via a classic S\textsubscript{N}2 mechanism. jsynthchem.com This pathway involves the direct attack of a nucleophile on one of the electrophilic carbons of the epoxide ring. For an unsymmetrical epoxide like 3,4-Epoxy-2-hexanone, the nucleophile preferentially attacks the less sterically hindered carbon atom. ucalgary.calibretexts.orgpolymerinnovationblog.com This regioselectivity results in the cleavage of the C4-O bond.

A diverse array of potent nucleophiles can be employed for this transformation, including amines, thiols, Grignard reagents, organolithium compounds, and hydride reagents like lithium aluminum hydride. masterorganicchemistry.comucalgary.ca The reaction with a strong nucleophile does not require prior protonation of the epoxide oxygen; the inherent ring strain is sufficient to drive the reaction forward with a potent nucleophile and a poor alkoxide leaving group. masterorganicchemistry.comlibretexts.org The mechanism involves backside attack by the nucleophile, leading to an inversion of stereochemistry at the center of attack. masterorganicchemistry.comucalgary.ca The initial product is a tetrahedral alkoxide intermediate, which is subsequently protonated during a workout step to yield the final neutral alcohol product. ucalgary.cayoutube.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides

| Nucleophile | Reagent Example | Product Type | Mechanistic Pathway |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | 1,2-Diol | S\textsubscript{N}2 |

| Alkoxide | RO⁻ | β-Alkoxy alcohol | S\textsubscript{N}2 |

| Amine | RNH₂ | β-Amino alcohol | S\textsubscript{N}2 |

| Thiol | RSH | β-Thio alcohol | S\textsubscript{N}2 |

| Organometallic | RMgX, RLi | Alcohol | S\textsubscript{N}2 |

This table presents generalized outcomes for nucleophilic epoxide ring-opening based on established principles. masterorganicchemistry.comucalgary.caresearchgate.net

The epoxide ring of α,β-epoxy ketones can also be opened through radical-mediated processes. These reactions are often initiated by thermal or photochemical means. Single electron transfer (SET) from a photoexcited sensitizer (B1316253) to the epoxy ketone can generate radical cations, which subsequently undergo ring cleavage. mdpi.comnih.gov

One studied mechanism involves the use of tert-butyl hydroperoxide (TBHP) at high temperatures, which acts as both a free radical initiator and an oxidant. acs.org The process is believed to start with the generation of t-butyl peroxy radicals, which react with the epoxy ketone through a ring-opening addition to form free radical intermediates. acs.org This can lead to the selective oxidative cleavage of the C-C bond of the original epoxide ring, ultimately forming aldehydes and carboxylic acids. acs.org Another example involves the opening of an epoxide ring by an acetonyl radical, which can occur as a secondary reaction pathway. capes.gov.brresearchgate.net

Both acids and bases can effectively catalyze the ring-opening of epoxides, but they do so via different mechanisms that result in distinct regiochemical outcomes. jsynthchem.com

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, which enhances the leaving group ability of the oxygen and activates the ring toward nucleophilic attack. libretexts.orgmasterorganicchemistry.com Unlike base-catalyzed reactions, the subsequent nucleophilic attack in acid-catalyzed openings of unsymmetrical epoxides occurs at the more substituted carbon atom (C3 in this case). libretexts.orgmasterorganicchemistry.comopenstax.org This regioselectivity is explained by a mechanism that has characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.orglibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. The more substituted carbon can better stabilize this developing positive charge. libretexts.org The nucleophile then attacks this more electrophilic, more substituted carbon from the backside, leading to a trans product. libretexts.orgopenstax.org This reaction can be performed with dilute aqueous acid to produce trans-1,2-diols or with anhydrous hydrohalic acids (HX) to yield trans-halohydrins. libretexts.orglibretexts.org

Base-Catalyzed Ring-Opening: As discussed in the nucleophilic pathways (Section 3.1.1), base-catalyzed ring-opening is a more straightforward S\textsubscript{N}2 reaction. youtube.com A strong nucleophile, such as a hydroxide or alkoxide ion, attacks the less sterically hindered carbon atom (C4). libretexts.orgyoutube.com This reaction does not involve a carbocation-like intermediate. The driving force is the relief of ring strain, and the reaction proceeds with inversion of configuration at the site of attack. masterorganicchemistry.compolymerinnovationblog.com

Table 2: Regioselectivity of Catalyzed Ring-Opening for this compound

| Condition | Site of Attack | Intermediate Character | Product Type (with H₂O/H⁺) |

|---|---|---|---|

| Acid-Catalyzed | C3 (more substituted) | S\textsubscript{N}1-like | 3,4-dihydroxy-2-hexanone |

| Base-Catalyzed | C4 (less substituted) | S\textsubscript{N}2 | 3,4-dihydroxy-2-hexanone |

Note: While the constitutional product is the same (a diol), the initial point of nucleophilic attack and the reaction mechanism differ significantly.

Transformations Involving the Carbonyl Moiety

While ring-opening is a major pathway, the carbonyl group of this compound can also undergo characteristic reactions of ketones. These transformations often require conditions that leave the epoxide ring intact or utilize the epoxide in a subsequent step.

A key transformation is the Wharton reaction, which converts α,β-epoxy ketones into allylic alcohols. yale.edu The reaction begins with the formation of a hydrazone by reacting the epoxy ketone with hydrazine. Subsequent treatment of the hydrazone with a base initiates the decomposition, which involves the opening of the epoxide ring and elimination of nitrogen gas to yield the allylic alcohol. yale.edu

Additionally, the carbonyl group can be a target for enzymatic transformations. Alcohol dehydrogenases (ADHs), for example, catalyze the reversible reduction of ketones to alcohols. frontiersin.org Using an appropriate ADH and a cofactor like NAD(P)H, the carbonyl group of this compound could potentially be reduced to a hydroxyl group, yielding a 3,4-epoxy-2-hexanol.

Catalytic Transformations of Epoxyketones

Transition metal catalysis offers powerful methods for transforming epoxy ketones into other valuable structures.

A significant catalytic transformation of α,β-epoxy ketones is their isomerization to β-diketones, facilitated by palladium(0) catalysts. doi.org This rearrangement provides a synthetic route to 1,3-dicarbonyl compounds, which are important building blocks in organic synthesis. The reaction is typically carried out using a Pd(0) source, such as one generated from palladium acetate (B1210297) with a reducing agent or a phosphine (B1218219) ligand. The proposed mechanism involves the oxidative addition of Pd(0) to the C-O bond of the epoxide, followed by a rearrangement and reductive elimination to furnish the β-diketone product. doi.org

Research on this isomerization has been conducted on analogs of this compound, demonstrating its feasibility.

Table 3: Palladium(0)-Catalyzed Isomerization of Representative α,β-Epoxy Ketones

| Epoxy Ketone Substrate | Product (β-Diketone) | Yield (%) |

|---|---|---|

| trans-3,4-Epoxy-2-pentanone | 2,4-Pentanedione | 84 |

| trans-3,4-Epoxy-5-methyl-2-hexanone | 5-Methyl-2,4-hexanedione | 70 |

| trans-4,5-Epoxy-2-tridecanone | 2,4-Tridecanedione | 78 |

Data sourced from a study on Pd(0) catalyzed isomerizations. doi.org

Other Transition-Metal Catalyzed Reactions

Beyond the more common transformations, the reactivity of α,β-epoxy ketones, including this compound, can be influenced by various transition metals. Palladium, in particular, has been a key focus of research, primarily for its ability to catalyze the isomerization of α,β-epoxy ketones into β-diketones (1,3-diketones). researchgate.netdoi.orgacs.org This rearrangement is a significant synthetic tool, providing access to valuable dicarbonyl compounds under mild conditions. doi.org

The mechanism of this palladium(0)-catalyzed reaction is a focal point of study. Research has shown that the choice of ligands coordinated to the palladium center is crucial for the success of the transformation. In one study involving a complex epoxy ketone substrate, traditional palladium-mediated opening conditions failed to yield the desired β-diketone. nih.gov However, a systematic examination of phosphine ligands revealed that XPhos could effectively promote the reaction, achieving a 90% yield. nih.gov This highlights the critical role of the ligand in the catalytic cycle, likely influencing the oxidative addition and reductive elimination steps.

While palladium dominates the landscape of these isomerizations, other transition metals are also utilized in the reactions of related unsaturated systems. For instance, rhodium and copper have been explored in various catalytic transformations, including cycloadditions and cross-coupling reactions of other strained-ring compounds. researchgate.netrsc.org Although direct examples with this compound are not prominent in the cited literature, the principles of catalysis involving metal-alkoxide intermediates and β-hydride elimination are broadly applicable. doi.org For example, rhodium catalysts are effective in the hydroformylation of allenes to produce β,γ-unsaturated aldehydes, demonstrating their utility in manipulating unsaturated systems. acs.org

The table below summarizes key findings in transition-metal catalyzed reactions of α,β-epoxy ketones.

| Catalyst System | Substrate Type | Product | Yield | Reference |

| Palladium(0) complexes | α,β-Epoxy ketones | β-Diketones | - | doi.org |

| Pd(OAc)₂ / XPhos | Complex α,β-epoxyketone | 1,3-Diketone | 90% | nih.gov |

Table 1: Examples of Transition-Metal Catalyzed Reactions of α,β-Epoxy Ketones

Isomerization and Rearrangement Pathways

This compound and related α,β-epoxy ketones can undergo a variety of isomerization and rearrangement reactions, yielding structurally diverse products. The specific pathway is often dictated by the reaction conditions, including the choice of catalyst (acid, base, or metal), solvent, and the presence of light.

One of the most significant rearrangements is the conversion to allylic alcohols via the Wharton reaction. This transformation involves treating the α,β-epoxy ketone with hydrazine, typically in the presence of a substoichiometric amount of acetic acid. wikipedia.org The reaction proceeds through the formation of a hydrazone intermediate, which then decomposes with the evolution of nitrogen gas to furnish the allylic alcohol. wikipedia.org

Acid-catalyzed rearrangements offer another pathway for transformation. For instance, studies on steroidal α,β-epoxy ketones have shown that treatment with hydrogen halides can lead to regiospecific oxirane ring-opening, followed by dehydration to yield 4-chloro-4-en-3-ones. researchgate.net The reaction can also proceed through a β-mode opening, followed by epimerization, to produce fluorinated dihydroxy ketones. researchgate.net

Under basic conditions, different rearrangements can occur. The Payne rearrangement describes the base-catalyzed isomerization of 2,3-epoxy alcohols, where an intramolecular alkoxide attack opens the epoxide ring to form an isomeric 1,2-epoxy alcohol. rsc.org While the substrate for the classical Payne rearrangement is an epoxy alcohol, the principles of base-catalyzed intramolecular nucleophilic attack are relevant to the reactivity of epoxy ketones, which can be converted to related intermediates. Furthermore, base-catalyzed double bond isomerization has been observed as a side reaction during the synthesis of related epoxy ketones. uni-koeln.de

Photochemical conditions can also induce rearrangements. Irradiation of aromatic α,β-epoxy ketones in the presence of electron donors like amines can lead to the formation of both β-diketones and β-hydroxy ketones. colab.wsnih.gov The ratio of these products is highly dependent on the specific amine and solvent used. colab.wsnih.gov

The following table outlines the different rearrangement pathways for α,β-epoxy ketones.

| Reaction Name / Condition | Reagents | Product Type | Reference |

| Wharton Reaction | Hydrazine, Acetic Acid | Allylic alcohol | wikipedia.org |

| Acid-Catalyzed Rearrangement | Hydrogen Halides (e.g., HCl, HF) | Halogenated enones, Dihydroxy ketones | researchgate.net |

| Photochemical Rearrangement | Light, Electron Donors (e.g., Amines) | β-Diketones, β-Hydroxy ketones | colab.wsnih.gov |

| Palladium-Catalyzed Isomerization | Palladium(0) complexes | β-Diketones | doi.orgacs.org |

Table 2: Summary of Isomerization and Rearrangement Pathways

Mechanistic Investigations through Controlled Reaction Environments

Understanding the intricate mechanisms of the reactions of this compound requires carefully controlled experimental setups. By systematically varying parameters such as catalyst, solvent, temperature, and reactants, researchers can elucidate reaction pathways and intermediate structures.

Mechanistic studies of the photochemical rearrangement of aromatic α,β-epoxy ketones to β-diketones and β-hydroxy ketones have revealed the importance of single-electron transfer processes. colab.wsnih.gov In these studies, controlled irradiation in the presence of various amines as electron donors showed the formation of an epoxy ketone anion radical. colab.wsnih.gov The subsequent pathway is influenced by the environment; an amine cation radical appears to assist the rearrangement to the β-diketone, while the timing of proton transfer from a proton source like water or methanol (B129727) is a key factor in the formation of the β-hydroxy ketone. colab.wsnih.gov

For transition-metal catalyzed isomerizations, the reaction environment, particularly the ligand sphere of the metal, is paramount. The discovery that the phosphine ligand XPhos was uniquely effective in a challenging palladium-catalyzed conversion of an epoxy ketone to a 1,3-diketone underscores this point. nih.gov This suggests that the ligand plays a direct role in the catalytic cycle, possibly by stabilizing intermediates or facilitating key steps like oxidative addition of the epoxide C-O bond to the Pd(0) center.

The mechanism of the Wharton reaction has also been investigated under controlled conditions. The reaction is proposed to initiate with the formation of a hydrazone, which then rearranges. wikipedia.org The final decomposition step that releases nitrogen gas can proceed through either an ionic or a radical pathway, a choice that is governed by the reaction temperature, the solvent employed, and the structure of the intermediate. wikipedia.org

Kinetic studies in controlled environments are also essential. Research on the reactions of epoxides with amines, for example, utilizes techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to monitor the concentration of reactants and products over time. surrey.ac.uk Such kinetic and mechanistic studies allow for the determination of reaction orders and rate constants, confirming that many chromogenic reactions involving epoxide ring-opening are SN2-type nucleophilic substitutions. researchgate.net While not focused on this compound itself, these methodologies provide a framework for investigating its reaction mechanisms. Similarly, atmospheric chemistry studies employ environmental chambers to probe the gas-phase reactions of epoxides with radicals like OH under controlled temperature and pressure, providing fundamental kinetic data. copernicus.orgcopernicus.org

| Reaction | Mechanistic Aspect Investigated | Method / Condition | Key Finding | Reference |

| Photochemical Rearrangement | Role of intermediates and solvent | Irradiation with various electron donors and proton sources | Formation of an epoxy ketone anion radical; product ratio depends on amine and proton source. | colab.wsnih.gov |

| Pd-Catalyzed Isomerization | Role of ligand | Screening of various phosphine ligands | XPhos ligand was uniquely effective, indicating its crucial role in the catalytic cycle. | nih.gov |

| Wharton Reaction | Decomposition pathway | Varies with temperature and solvent | Mechanism can be ionic or radical depending on conditions. | wikipedia.org |

| Epoxide Ring-Opening | Reaction kinetics and pathway | FTIR and NMR monitoring | Confirmed SN2-type mechanism for nucleophilic opening. | surrey.ac.ukresearchgate.net |

Table 3: Mechanistic Investigations in Controlled Environments

Biosynthesis and Enzymatic Transformations of Epoxyketones

Elucidation of Biosynthetic Pathways for Natural Product Epoxyketones

Significant interest in the potent biological activities of peptidyl epoxyketone natural products has driven research into their biosynthetic origins. nih.gov The elucidation of these pathways has been achieved through a combination of genome sequencing, gene cluster identification, and heterologous expression experiments. nih.govnih.govresearchgate.net By identifying and characterizing the genes responsible for the production of these compounds in various bacteria, scientists have begun to piece together the enzymatic logic responsible for their assembly. nih.govnih.gov

The genetic blueprints for the synthesis of epoxyketone-containing natural products are encoded in dedicated biosynthetic gene clusters (BGCs). nih.gov These clusters are contiguous stretches of DNA that contain all the necessary genes for the production of a specific secondary metabolite. wikipedia.org The identification of BGCs for several key epoxyketone proteasome inhibitors has been a critical step in understanding their formation. nih.govnih.gov

For instance, the gene clusters for eponemycin (B144734) and epoxomicin (B1671546) were identified in Streptomyces hygroscopicus and Goodfellowiella coeruleoviolacea (formerly an unspecified actinomycete ATCC 53904), respectively. nih.govnih.gov Additionally, metagenome mining has led to the discovery of BGCs for clarepoxins and landepoxins, while the cluster for macyranones was found in the genome of Cystobacter fuscus. nih.gov

Bioinformatic analysis of these clusters revealed homologous genes encoding a core set of enzymes, suggesting a conserved biosynthetic strategy for the formation of the epoxyketone pharmacophore. nih.govnih.gov These conserved genes typically code for a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS-PKS) system and various tailoring enzymes. nih.gov

| Natural Product | Producing Organism | Key Biosynthetic Machinery |

|---|---|---|

| Eponemycin | Streptomyces hygroscopicus | Hybrid NRPS-PKS, ACAD homolog (EpnF), Cytochrome P450 |

| Epoxomicin | Goodfellowiella coeruleoviolacea | Hybrid NRPS-PKS, ACAD homolog (EpxF), Cytochrome P450 |

| Clarepoxins | Identified in soil metagenomic libraries | Hybrid NRPS-PKS system |

| Landepoxins | Identified in soil metagenomic libraries | Hybrid NRPS-PKS system |

| Macyranones | Cystobacter fuscus | Hybrid NRPS-PKS, ACAD homolog (MynC) |

The biosynthesis of peptidyl epoxyketones is carried out by a sophisticated enzymatic assembly line. researchgate.net The process begins with the construction of a peptide-polyketide hybrid molecule, which is then modified by a series of tailoring enzymes to generate the final epoxyketone structure. nih.govnih.gov The minimal set of enzymes required for this transformation includes a non-ribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), and an acyl-CoA dehydrogenase (ACAD) homolog. nih.govescholarship.org

Non-ribosomal peptide synthetases are large, modular enzymes that assemble peptides without the use of ribosomes. researchgate.netnih.gov In the biosynthesis of epoxyketone natural products, the NRPS is responsible for constructing the peptidic backbone of the molecule. nih.gov

Each NRPS module is responsible for the incorporation of a single amino acid and is typically composed of three core domains: nih.govnih.gov

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate. beilstein-journals.org

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheine arm. nih.govbeilstein-journals.org

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. nih.gov

The number and specificity of the modules within the NRPS enzyme dictate the sequence and length of the final peptide product. researchgate.net For example, the NRPS involved in epoxomicin synthesis (EpxD) is a tetra-modular enzyme that assembles a short peptide chain. nih.gov

Following the assembly of the peptide core by the NRPS, a polyketide synthase extends the chain. nih.govnih.gov PKSs are multi-domain enzymes that biosynthesize polyketides from simple acyl-CoA precursors, in a manner analogous to fatty acid synthesis. wikipedia.orgtaylorandfrancis.com

In the context of epoxyketone biosynthesis, a PKS module works in conjunction with the NRPS. nih.gov The minimal domains for a Type I PKS module include: wikipedia.org

Acyltransferase (AT) domain: Selects an extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the ACP domain. wikipedia.org

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction, extending the growing chain. wikipedia.org

Acyl Carrier Protein (ACP) domain: Carries the growing polyketide chain as a thioester. wikipedia.org

This hybrid NRPS-PKS assembly line generates a peptide-polyketide intermediate, which is the substrate for the subsequent tailoring enzymes that form the epoxyketone warhead. nih.govnih.gov

A key enzyme conserved across epoxyketone biosynthetic gene clusters is a homolog of acyl-CoA dehydrogenase (ACAD). nih.govnih.gov ACADs are typically flavin-dependent enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, often as the initial step in fatty acid β-oxidation. wikipedia.orgproteopedia.org

However, in epoxyketone biosynthesis, this ACAD homolog performs a much more complex series of reactions. nih.govacs.org The enzyme EpnF from the eponemycin pathway has been characterized as a flavin-dependent decarboxylase-dehydrogenase-monooxygenase. nih.govacs.org It catalyzes the formation of the crucial epoxyketone warhead from a β-ketoacid substrate generated by the NRPS-PKS assembly line. nih.govacs.org Studies have shown that the NRPS, PKS, and this ACAD homolog are the minimal enzymatic set required to produce a peptidyl epoxyketone. nih.gov

The precise mechanism by which the ACAD homolog forms the terminal epoxyketone has been a subject of intense investigation. nih.gov The enzyme, such as EpnF or its ortholog TmcF, is believed to catalyze a sequence of reactions on the β-ketoacid intermediate while it is still attached to the synthase machinery. nih.govoup.com

The proposed enzymatic cascade involves:

Decarboxylation: The enzyme first removes the carboxyl group from the β-ketoacid precursor. nih.gov

Dehydrogenation/Desaturation: This is followed by a desaturation step to form an α,β-unsaturated ketone intermediate. oup.com

Monooxygenation/Epoxidation: Finally, the enzyme utilizes molecular oxygen to install the epoxide across the double bond, completing the formation of the α′,β′-epoxyketone pharmacophore. acs.orgoup.com

Biochemical studies using synthetic β-ketoacid substrates with the EpnF enzyme have supported this multi-step transformation and helped to define the enzyme's substrate scope. nih.govacs.org This chemoenzymatic approach has also enabled the production of novel epoxyketone analogs. nih.gov While a cytochrome P450 enzyme is present in the eponemycin and epoxomicin gene clusters, experiments have shown it is not essential for the formation of the epoxide ring, reinforcing the central role of the ACAD homolog in this critical transformation. nih.gov

Enzymatic Logic and Catalytic Steps in Epoxyketone Formation

In Vitro and In Vivo Functional Reconstitution of Enzymatic Systems

The study of enzymes that produce or modify 3,4-Epoxy-2-hexanone often involves reconstituting their activity in controlled laboratory settings. Cytochrome P450 monooxygenases are a key class of enzymes known to catalyze epoxidation reactions in aqueous environments. While these enzymes offer an environmentally friendly route to epoxides, their practical application can be limited by factors such as low substrate loading (<1 mM) and slow kinetics, which pose challenges for scalability.

Another significant group of enzymes capable of these transformations are FMN-dependent oxidoreductases. researchgate.net Research on enzymes such as YcnD and YhdA from Bacillus subtilis and Lot6p from Saccharomyces cerevisiae has shown they can oxidize α,β-unsaturated carbonyl compounds to produce the corresponding racemic epoxides. researchgate.net Functional reconstitution of these enzymatic systems is crucial for characterizing their activity, understanding their mechanisms, and engineering them for specific biocatalytic applications.

Enzyme-Substrate Interactions and Reaction Mechanisms of Epoxyketones

The interaction between enzymes and epoxyketone substrates is dictated by the specific architecture of the enzyme's active site and the chemical properties of the substrate. These interactions determine the catalytic mechanism, reaction rate, and product specificity.

Mechanistic investigations have shed light on the pathways through which enzymes catalyze reactions involving epoxyketones. For instance, the formation of the epoxide ring by Cytochrome P450 enzymes is proposed to occur via a radical-mediated pathway. Computational methods, such as Density Functional Theory (DFT) simulations, are employed to predict the transition-state geometries and regioselectivity of these complex oxidation reactions.

In addition to synthesis, enzymes also catalyze the degradation of epoxyketones. Epoxide hydrolases, for example, facilitate the hydrolysis of the epoxide ring to form a vicinal diol. This reaction proceeds through a nucleophilic attack mechanism.

Studies on FMN-dependent oxidoreductases have also provided mechanistic insights. These enzymes can mediate the epoxidation of conjugated C=C bonds. researchgate.net Interestingly, Old Yellow Enzymes (OYEs), a related class, exhibit NAD(P)H oxidase activity, which generates hydrogen peroxide (H₂O₂) through the oxidation of the reduced flavin mononucleotide (FMNH₂) cofactor by molecular oxygen. researchgate.net

The efficiency and selectivity of enzymes are evaluated through kinetic studies and by determining their substrate scope. While direct kinetic data for this compound is limited, studies on related ketones provide valuable insights into how modifying enzymes, such as alcohol dehydrogenases (ADH), might interact with it.

Kinetic characterization of the ADH known as SADH-X2 revealed a clear preference for certain ketone substrates. The enzyme showed high activity for the reduction of 2-hexanone (B1666271) (11.7 U mg⁻¹), 2-heptanone, and 2-octanone (B155638) (12–14 U mg⁻¹). cuvillier.ded-nb.info In contrast, its activity towards 3-hexanone (B147009) was seven times lower than towards 2-hexanone, suggesting that the position of the carbonyl group is a critical determinant of substrate binding and catalysis. cuvillier.ded-nb.info The larger ethyl group in 3-hexanone may create steric hindrance that limits its entry into the enzyme's active site. cuvillier.ded-nb.info The activity of SADH-X2 generally increases with the chain length of linear ketones, which may be due to enhanced hydrophobic interactions with the enzyme. cuvillier.ded-nb.info

Another enzyme, a liquid preparation of LB-ADH, displayed a different substrate preference, showing higher activity towards 3-hexanone than 2-hexanone. cuvillier.de This highlights the diversity of enzyme active sites and their specific interactions with different ketone isomers. Furthermore, the substrate 2-hexanone has been shown to increase the activity of other complex enzymes, such as cytochrome P450, which is involved in metabolizing various compounds. biosynth.com

The following table summarizes the kinetic data for the enzyme SADH-X2 with various ketone substrates, illustrating its substrate scope.

| Enzyme | Substrate | Activity (U mg⁻¹) |

| SADH-X2 | 2-Butanone | 0.5 |

| SADH-X2 | 2-Pentanone | 2.8 |

| SADH-X2 | 2-Hexanone | 11.7 |

| SADH-X2 | 3-Hexanone | ~1.7 (7-fold lower than 2-hexanone) |

| SADH-X2 | 2-Heptanone | 12-14 |

| SADH-X2 | 2-Octanone | 12-14 |

| SADH-X2 | Acetophenone | 4.7 |

| SADH-X2 | p-Chloro acetophenone | 9.3 |

Degradation Pathways and Environmental Fate of Epoxyketones

Chemical Degradation Mechanisms

The chemical stability of 3,4-Epoxy-2-hexanone is limited by its susceptibility to hydrolysis, oxidation, and thermal decomposition. These abiotic processes are significant contributors to its transformation in the environment.

Hydrolytic Degradation

The epoxide ring of this compound is prone to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding vicinal diol, 3,4-dihydroxy-2-hexanone. byjus.comlibretexts.org The pathway and mechanism of ring-opening are pH-dependent.

Under acidic conditions (e.g., pH < 3), the reaction proceeds via an acid-catalyzed mechanism. The epoxide oxygen is first protonated by the acid, creating a good leaving group. libretexts.orgchemistrysteps.com This is followed by a nucleophilic attack by a water molecule on one of the epoxide carbons. byjus.com For an asymmetrical epoxide like this compound, the nucleophilic attack preferentially occurs at the more substituted carbon (C3), following a mechanism with significant SN1 character. libretexts.orgmasterorganicchemistry.com Subsequent deprotonation yields the trans-1,2-diol. byjus.com

In basic or neutral aqueous environments (e.g., pH > 10), the degradation occurs through a base-catalyzed SN2 mechanism. A hydroxide (B78521) ion, acting as the nucleophile, directly attacks one of the epoxide carbons. byjus.com This attack occurs at the less sterically hindered carbon (C4), leading to the opening of the epoxide ring. libretexts.org The resulting alkoxide is then protonated by water to give the final diol product. libretexts.org

Table 1: pH-Dependent Hydrolysis of this compound

| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product |

|---|---|---|---|

| Acidic (pH < 3) | SN1-like | More substituted carbon (C3) | 3,4-Dihydroxy-2-hexanone |

Oxidative Degradation Pathways

Oxidative processes, particularly reactions with atmospheric oxidants, contribute to the degradation of epoxyketones.

Ozonolysis is an oxidative cleavage reaction that primarily targets carbon-carbon double or triple bonds. wikipedia.orgyale.edubyjus.com The mechanism involves the reaction of ozone (O₃) with an unsaturated bond to form an unstable ozonide intermediate, which is then cleaved to yield smaller carbonyl compounds such as aldehydes and ketones. libretexts.orglibretexts.org Since this compound is a saturated compound lacking carbon-carbon multiple bonds, it is not susceptible to direct degradation via ozonolysis. wikipedia.org This pathway is more relevant for the unsaturated precursors of epoxyketones, such as 3-hexen-2-one, rather than the epoxide itself.

In the atmosphere, the gas-phase reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many volatile organic compounds. For this compound, this reaction is expected to proceed via hydrogen atom abstraction from the C-H bonds of the alkyl chain. The presence of the electron-withdrawing ketone and epoxide groups influences the rate of this reaction.

While specific kinetic data for this compound is not available, studies on structurally similar aliphatic epoxides provide insight into its atmospheric fate. The rate coefficients for the reaction of •OH with compounds like 1,2-epoxybutane (B156178) and 1,2-epoxyhexane (B74757) can be used as proxies. These reactions are relatively fast, leading to short atmospheric lifetimes, estimated to be on the order of a few days. This indicates that radical-induced oxidation is a significant sink for epoxyketones in the troposphere.

Thermal Degradation Processes

This compound exhibits limited thermal stability. Research indicates that the compound decomposes at temperatures above 80°C. The degradation process results in the release of carbon monoxide (CO) and various ketonic byproducts. In contrast, polymeric epoxy resins undergo more complex thermal degradation, often at higher temperatures (300–450°C), involving multiple stages of weight loss and the formation of a wide range of products, including phenols and other aromatic compounds derived from the polymer backbone. matec-conferences.orgosti.gov For a small molecule like this compound, the degradation pathway is likely initiated by the cleavage of the C-C or C-O bonds, which are weakened by the ring strain of the epoxide and the presence of the adjacent carbonyl group.

Biotransformation and Microbial Degradation

In soil and aquatic environments, the primary fate of this compound is expected to be biotransformation and microbial degradation. Epoxides are known to be metabolized by a wide range of organisms as part of detoxification processes.

The key enzymes involved in the initial step of epoxide biotransformation are epoxide hydrolases (EHs). wikipedia.orgnih.gov These enzymes are ubiquitous in nature and catalyze the hydrolytic cleavage of the epoxide ring to form the corresponding diols, similar to the chemical hydrolysis pathway. researchgate.netpsu.edu The mechanism involves the addition of a water molecule to the epoxide, resulting in a less reactive and more water-soluble compound that can be more easily excreted or further metabolized. nih.govresearchgate.net EHs play a crucial role in detoxifying xenobiotic epoxides, which can be reactive and potentially genotoxic. psu.edu

Certain bacteria have the capability to utilize aliphatic epoxides as their sole source of carbon and energy. For instance, bacteria from the genus Xanthobacter can metabolize simple epoxides. The metabolic pathway typically begins with the conversion of the epoxide to its corresponding diol by an epoxide hydrolase. The resulting diol can then enter central metabolic pathways through further oxidation and cleavage reactions. The existence of microorganisms that produce and metabolize more complex epoxyketone-containing natural products, such as the proteasome inhibitors produced by Streptomyces species, further supports the likelihood that enzymatic machinery exists for the degradation of simpler epoxyketones in the environment. frontiersin.orgnih.gov

Environmental Context of Epoxyketone Degradation Products

The environmental fate of this compound is primarily governed by the reactivity of its epoxide ring, which makes it susceptible to various degradation processes. While comprehensive environmental studies on this specific compound are limited, its degradation pathways can be inferred from the known behavior of epoxy and ketone functional groups. Transformation in aquatic, terrestrial, and atmospheric environments leads to the formation of several degradation products, each with distinct physicochemical properties and environmental behavior compared to the parent compound.

The principal degradation mechanisms for this compound are abiotic hydrolysis and biotic (microbial) degradation. These processes break down the parent molecule into more polar and often less reactive compounds.

Abiotic Degradation:

Hydrolysis: The epoxide ring is prone to hydrolysis, particularly under acidic or basic conditions, which involves the opening of the three-membered ring to form a diol. ntis.govresearchgate.net In the case of this compound, this process yields 3,4-dihydroxy-2-hexanone . This transformation significantly increases the polarity and water solubility of the molecule, which in turn affects its mobility and partitioning in environmental compartments.

Photodegradation: Like many organic compounds, this compound may be susceptible to photodegradation, a process driven by light that can break down the molecule, especially in surface waters and the atmosphere. pjoes.com

Biotic Degradation:

While epoxy resins are generally resistant to biodegradation, specific microorganisms have been shown to be capable of degrading them. nih.govtaylorfrancis.com Bacteria such as Rhodococcus rhodochrous, Ochrobactrum anthropi, and Pseudomonas putida can utilize epoxy compounds as a carbon source. nih.gov This suggests that this compound could be similarly metabolized in microbially active environments like soil and sediment.

The ultimate products of complete aerobic biodegradation are carbon dioxide and water. nih.gov However, incomplete degradation can result in the formation of various intermediate organic compounds. One identified downstream product from the transformation of this compound is 2,3-Hexanedione . lookchem.com

The environmental context of these degradation products differs significantly from that of the parent epoxyketone. The formation of diols and diketones alters the compound's persistence, mobility, and potential for bioaccumulation.

Table 1: Predicted Degradation Pathways and Products of this compound

| Pathway | Specific Mechanism | Primary Degradation Product(s) | Relevant Environmental Compartment |

|---|---|---|---|

| Abiotic | Hydrolysis | 3,4-Dihydroxy-2-hexanone | Water, Moist Soil |

| Abiotic | Photodegradation | Various smaller oxidized fragments | Atmosphere, Surface Water |

| Biotic | Microbial Metabolism | 2,3-Hexanedione, 3,4-Dihydroxy-2-hexanone | Soil, Water, Sediment |

| Biotic | Complete Mineralization | Carbon Dioxide, Water | Soil, Water, Sediment |

Table 2: Environmental Profile of Key Degradation Products

| Compound Name | Formation Pathway | Key Physicochemical Changes from Parent Compound | Inferred Environmental Fate |

|---|---|---|---|

| 3,4-Dihydroxy-2-hexanone | Hydrolysis, Microbial Metabolism | Increased polarity and water solubility; decreased volatility due to two new hydroxyl groups. | Higher mobility in aqueous systems; likely more susceptible to further microbial degradation. |

| 2,3-Hexanedione | Microbial Metabolism | Loss of epoxide ring, formation of a second ketone group. Remains relatively volatile. chemicalbook.commerckmillipore.com | Subject to degradation pathways typical for ketones, such as photolysis and biodegradation. taylorfrancis.com Its persistence will differ from the parent epoxyketone. |

Advanced Analytical Methodologies for Epoxyketone Research

Spectroscopic Techniques for Structural and Mechanistic Analysis

The elucidation of the structure and reaction mechanisms of epoxyketones, such as 3,4-Epoxy-2-hexanone, relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecular framework, functional groups, and connectivity of atoms, which is crucial for understanding the chemical behavior of these compounds.

Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) Spectroscopy

Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful non-destructive analytical techniques for the qualitative and quantitative analysis of epoxyketones. These methods are based on the absorption of infrared radiation by molecular vibrations.

FTIR spectroscopy is particularly useful for identifying the key functional groups present in this compound. The presence of the ketone (C=O) and epoxy (C-O-C) groups gives rise to characteristic absorption bands in the mid-infrared region. The carbonyl group of a saturated open-chain ketone typically exhibits a strong, sharp absorption band in the range of 1715 cm⁻¹ pressbooks.publibretexts.org. The epoxy group, or oxirane ring, has several characteristic vibrations. These include the asymmetric C-O-C stretching vibration, which appears in the 950–810 cm⁻¹ region, and the symmetric C-O-C stretching, found between 880–750 cm⁻¹ spectroscopyonline.com. Another notable band for the epoxy ring is the symmetric ring breathing vibration, which occurs around 1280–1230 cm⁻¹ spectroscopyonline.com. The disappearance or shift of the epoxy bands, often around 915 cm⁻¹, can be monitored to observe the progress of ring-opening reactions during polymerization or other chemical transformations nih.gov.

Near-Infrared (NIR) spectroscopy, which measures the overtones and combination bands of the fundamental vibrations seen in the mid-infrared, is also a valuable tool, especially for in-situ monitoring of reactions involving epoxy resins optosky.netresearchgate.netavantesusa.comazonano.com. For epoxy compounds, a combination band of the second overtone of the epoxy ring stretching with the fundamental C-H stretching can be observed around 4530 cm⁻¹ core.ac.uk. The lower intensity of NIR bands allows for the use of thicker, undiluted samples, making it suitable for real-time analysis of curing processes core.ac.uk.

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | 1715 pressbooks.publibretexts.org |

| Epoxy (Oxirane) | Symmetric Ring Breathing | 1280–1230 spectroscopyonline.com |

| Epoxy (Oxirane) | Asymmetric C-O-C Stretch | 950–810 spectroscopyonline.com |

| Epoxy (Oxirane) | Symmetric C-O-C Stretch | 880–750 spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound, providing information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the protons on the epoxy ring are expected to resonate in a region characteristic of epoxides, typically between δ 2.5 and 4.5 ppm researchgate.net. The chemical shifts of these protons are influenced by the substitution pattern of the ring and the electronegativity of the adjacent carbonyl group. The protons on the carbons adjacent to the carbonyl group and the epoxy ring will also show distinct chemical shifts and coupling patterns, allowing for the determination of the relative stereochemistry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 190–210 pdx.edu |

| Epoxy Ring Carbons | 40–70 nih.gov |

| Aliphatic Carbons | 10–40 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This method is particularly well-suited for the analysis of complex mixtures and for the trace-level quantification of specific compounds youtube.comlcms.czyoutube.com. In the context of epoxyketone research, LC-MS/MS can be used to identify and quantify this compound and its metabolites or degradation products in various matrices nih.govnih.gov. The initial LC separation isolates the target analyte before it enters the mass spectrometer. In the first stage of mass analysis, a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then subjected to collision-induced dissociation, and the resulting product ions are analyzed in the second stage of mass spectrometry. The specific fragmentation pattern provides a high degree of confidence in the identification of the compound nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. The sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph before being introduced into the mass spectrometer for detection. For this compound, GC-MS analysis can provide both its retention time, which aids in its identification, and its mass spectrum. The electron ionization (EI) mass spectrum will show the molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. According to the PubChem database, the GC-MS data for this compound shows characteristic peaks at m/z values of 43, 85, and 57 nih.gov. The peak at m/z 43 is likely due to the [CH₃CO]⁺ acylium ion, a common fragment for methyl ketones youtube.com. The fragmentation of the epoxy ring and the aliphatic chain will give rise to other characteristic ions.

Table 3: Prominent GC-MS Peaks for this compound

| m/z | Possible Fragment Ion |

| 43 | [CH₃CO]⁺ nih.gov |

| 85 | [M - CH₃CO]⁺ or other fragments nih.gov |

| 57 | [C₄H₉]⁺ or other fragments nih.gov |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a material's surface eag.comsurfacesciencewestern.comalfa-chemistry.com. A pulsed primary ion beam is used to sputter secondary ions from the sample surface, which are then analyzed based on their mass-to-charge ratio in a time-of-flight mass analyzer surfacesciencewestern.com. ToF-SIMS can be used to study the surface of materials containing this compound, such as coatings or adhesives, to investigate surface chemistry, contamination, and the distribution of specific molecules researchgate.netresearchgate.net. The high mass resolution and imaging capabilities of ToF-SIMS allow for the detailed chemical mapping of a surface, providing valuable insights into adhesion, weathering, and other surface-related phenomena alfa-chemistry.com. This technique can identify molecular ions and characteristic fragments of the epoxyketone and other surface species, offering a detailed picture of the surface chemistry researchgate.net.

Chromatographic Techniques for Separation and Quantificationnih.govlongdom.orglongdom.org

Chromatography is a fundamental biophysical technique used for the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. Various chromatographic methods are instrumental in the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column.

GC coupled with mass spectrometry (GC-MS) is particularly useful for the analysis of epoxy compounds. For instance, the thermal decomposition of carbon fiber epoxy composites has been investigated using pyrolysis and thermogravimetric measurements coupled with GC-MS. nih.gov In the context of this compound, GC-MS can provide detailed information about its mass spectrum, aiding in its identification and the analysis of its purity. nih.gov The analysis of related ketones, such as 2-hexanone (B1666271), often involves GC for identification and quantification in various matrices. epa.gov For example, vapors of cyclohexanone in air samples can be adsorbed on a solid support, desorbed with a solvent like carbon disulfide, and then determined by GC with a flame-ionization detector. nih.gov

Table 1: GC Parameters for Analysis of Related Ketones

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) |

This table presents typical GC parameters that could be adapted for the analysis of this compound, based on methods for similar compounds.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds, including those that are not volatile enough for GC. nih.govrsc.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

The analysis of epoxy resins and related compounds often utilizes LC methods. researchgate.net For instance, the separation of 12,13-epoxytrichothec-9-en-8-ones has been achieved using HPLC with a reverse-phase C8 column and a methanol (B129727)/water mobile phase. researchgate.net For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development. Detection can be achieved using a UV detector, as the carbonyl group in the molecule absorbs UV light.

Table 2: HPLC Parameters for Epoxy Compound Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 20 µL |

This table outlines a general HPLC method that can be optimized for the separation and quantification of this compound.

Since this compound is a chiral molecule, it can exist as two enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. openochem.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. openochem.orgsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of a variety of chiral compounds, including epoxides. mdpi.comnih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. openochem.org Both HPLC and Supercritical Fluid Chromatography (SFC) with chiral columns are effective techniques for determining the enantiomeric purity or enantiomeric excess (%ee) of chiral compounds. mdpi.com

For the enantiomeric purity assessment of this compound, a screening of different chiral columns and mobile phases would be necessary to achieve optimal separation. The percentage of each enantiomer can be determined from the peak areas in the chromatogram.

Table 3: Chiral Chromatography Considerations

| Factor | Description |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or cyclodextrin-based. |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). |

| Detection | UV, Circular Dichroism (CD), or Optical Rotation (OR). uma.es |

| Quantification | Calculation of enantiomeric excess (%ee) from the peak areas of the two enantiomers. |

Titration Methods for Epoxide Content Determinationnih.gov

Titration is a classic and reliable analytical method for determining the concentration of a substance in a solution. For epoxy compounds like this compound, titration methods are commonly used to quantify the epoxide content, often expressed as the epoxy equivalent weight (EEW).

The most common methods involve the reaction of the epoxide group with a hydrogen halide, such as hydrogen bromide (HBr) or hydrogen chloride (HCl). metrohm.comresearchgate.netgoogle.com In one standard method, the sample is dissolved in a suitable solvent, and then titrated with a standardized solution of HBr in glacial acetic acid. dot.state.tx.usscribd.com The endpoint of the titration can be determined visually using an indicator like crystal violet or potentiometrically. hiranuma.com

Another approach is a back-titration method where the epoxide is reacted with an excess of HCl, and the remaining acid is then titrated with a standard base solution. researchgate.netresearchgate.net These methods are well-established and are described in standards such as ASTM D1652. metrohm.com The accuracy of these methods can be enhanced by using automated titration systems. metrohm.com

Table 4: Common Titration Methods for Epoxide Content

| Method | Reagents | Principle |

|---|---|---|

| Direct Titration | Hydrogen Bromide (HBr) in glacial acetic acid, crystal violet indicator. dot.state.tx.usscribd.com | The epoxide ring is opened by HBr, and the consumption of HBr is measured. |

| In Situ HBr Generation | Tetraethylammonium bromide (TEABr) and perchloric acid. metrohm.comhiranuma.com | HBr is generated in the reaction mixture by the reaction of TEABr with perchloric acid. |

| Back Titration | Hydrochloric acid (HCl) and a standard base (e.g., NaOH). google.comresearchgate.net | The epoxide reacts with an excess of HCl, and the unreacted HCl is titrated. |

Thermal Analysis Techniques for Kinetic Studies (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for investigating the kinetics of reactions, such as the curing of epoxy resins or other reactions involving epoxyketones. semanticscholar.orgiastate.edu

DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. iastate.edu For an exothermic reaction, such as the opening of an epoxy ring, the DSC instrument measures the heat released. By conducting experiments at different heating rates (dynamic scans) or at a constant temperature (isothermal scans), kinetic parameters such as the activation energy (Ea), the order of reaction (n), and the pre-exponential factor (A) can be determined. nasa.govmdpi.comnih.gov

Several kinetic models, such as the Kissinger and Flynn-Wall-Ozawa methods, can be applied to the DSC data to calculate these parameters. mdpi.com The total heat of reaction (ΔH) obtained from the area under the exothermic peak in a DSC thermogram is proportional to the extent of the reaction. revistapolimeros.org.br This information is crucial for understanding the reactivity of this compound in various chemical processes.

Table 5: Kinetic Parameters from DSC Analysis of Epoxy Systems

| Parameter | Description | Typical Values for Epoxy Resins |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 50 - 100 kJ/mol mdpi.comnih.gov |

| Reaction Order (n) | The exponent of the concentration term in the rate equation. | 1 - 2 nasa.gov |

| Total Heat of Reaction (ΔH) | The total amount of heat released during the reaction. | Varies depending on the specific system. |

This table provides an overview of the kinetic parameters that can be determined from DSC studies on epoxy-containing systems.

Computational Chemistry and Theoretical Modeling of 3,4 Epoxy 2 Hexanone

Quantum Chemical Calculations for Reaction Pathways and Intermediates

Quantum chemical calculations are fundamental to elucidating the intricate details of chemical reactions involving 3,4-Epoxy-2-hexanone. These methods allow for the mapping of potential energy surfaces, identification of transition states, and characterization of intermediates. By calculating the energies associated with different molecular arrangements, it is possible to predict the most likely pathways a reaction will follow, such as the nucleophilic ring-opening of the epoxide, a characteristic reaction for this class of compounds. chemistrysteps.com Such calculations are crucial for understanding reaction kinetics and mechanisms at a fundamental level.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT is instrumental in exploring reaction mechanisms, such as its curing reactions with carboxylic acids or phenols. nih.govnih.gov By using functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), researchers can model potential reaction pathways and calculate the activation energies for key steps. nih.govnih.gov

For instance, in a nucleophilic attack on the epoxide ring, DFT can be used to determine the energetics of the transition states for attack at either the C3 or C4 position, thereby predicting the regioselectivity of the reaction under different conditions (acidic vs. basic). researchgate.netlibretexts.org The theory can elucidate how catalysts or the surrounding solvent molecules stabilize transition states, lowering the energy barriers for the reaction to proceed. researchgate.netresearchgate.net

Below is a representative table illustrating the type of data that can be generated from DFT calculations for the acid-catalyzed ring-opening of this compound by a generic nucleophile (Nu-).

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kJ/mol) | Key Geometric Parameters |

| 1. Protonation | Protonated Epoxide | 0 (Reference) | O-H bond length: ~0.98 Å |

| 2. Nucleophilic Attack (C4) | Transition State 1 (TS1) | +55.2 | C4-Nu distance: ~2.1 Å; C4-O bond length: ~1.8 Å |

| 3. Product Formation (C4) | Product 1 | -25.8 | C4-Nu bond formed |

| 2. Nucleophilic Attack (C3) | Transition State 2 (TS2) | +68.4 | C3-Nu distance: ~2.2 Å; C3-O bond length: ~1.9 Å |

| 3. Product Formation (C3) | Product 2 | -18.1 | C3-Nu bond formed |

| Note: The data presented are hypothetical and for illustrative purposes to show the outputs of DFT studies. |

For calculations demanding higher accuracy, particularly for determining the energies of reaction intermediates and transition states, advanced methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. Often referred to as the "gold standard" in quantum chemistry, CCSD(T) provides a more accurate description of electron correlation than standard DFT methods.

While computationally more expensive, CCSD(T) is invaluable for benchmarking the results obtained from DFT. For a molecule like this compound, single-point energy calculations using CCSD(T) on geometries optimized with DFT can provide highly reliable reaction and activation energies. This dual approach ensures both geometric accuracy and energetic precision, which is critical for validating proposed reaction mechanisms, such as discerning between competing SN1-like and SN2 pathways in epoxide ring-opening reactions. researchgate.net

Molecular Dynamics Simulations for Conformational and Reactive Studies

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of this compound, capturing its conformational dynamics and interactions with its environment. youtube.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. youtube.com

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its flexible ethyl and acetyl groups. acs.org This is particularly important when studying interactions with larger molecules, such as enzymes or solvent shells, where the molecule's conformation can significantly influence its reactivity. nih.gov Reactive MD simulations, using force fields that allow for bond breaking and formation, can also be employed to model chemical reactions, such as degradation or polymerization, over longer timescales than are accessible with quantum methods.

Modeling of Enzymatic Reaction Mechanisms and Substrate Binding

Computational modeling is a vital tool for understanding how enzymes might interact with this compound. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can predict how the molecule binds to an enzyme's active site and the subsequent chemical transformations.

Molecular docking could be used to predict the preferred binding orientation of this compound within the active site of an enzyme like an epoxide hydrolase or a lipase. uq.edu.auresearchgate.net Following docking, QM/MM simulations can be performed. In this approach, the substrate and the key amino acid residues in the active site are treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are modeled using classical molecular mechanics. This hybrid method allows for the accurate modeling of the enzymatic reaction, such as the stereoselective hydrolysis of the epoxide ring, providing detailed insights into the factors controlling the enzyme's catalytic efficiency and selectivity. abo.fiutu.fi

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound. The regioselectivity of the epoxide ring-opening, for example, is highly dependent on reaction conditions. libretexts.orglibretexts.org

Under basic/nucleophilic conditions , the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C4). masterorganicchemistry.com Computational models can quantify this steric hindrance and calculate the activation energy barrier for attack at each carbon.

Under acidic conditions , the mechanism shifts to have more SN1 character. chemistrysteps.com The epoxide oxygen is first protonated, and the positive charge is better stabilized on the more substituted carbon (C3). ic.ac.uk Computational methods like analysis of the Lowest Unoccupied Molecular Orbital (LUMO) or calculation of transition state energies can predict that the nucleophilic attack will preferentially occur at C3. ic.ac.ukacs.org

The table below summarizes the predicted outcomes based on computational modeling principles.

| Condition | Governing Factor | Predicted Site of Attack | Mechanism | Expected Product |

| Basic (e.g., RO⁻) | Steric Hindrance | C4 (less substituted) | SN2 | 4-alkoxy-3-hydroxy-2-hexanone |

| Acidic (e.g., H⁺, ROH) | Carbocation Stability | C3 (more substituted) | SN1-like | 3-alkoxy-4-hydroxy-2-hexanone |

Stereoselectivity can also be modeled by analyzing the energy barriers for different stereochemical pathways, particularly in enzyme-catalyzed reactions where the chiral environment of the active site dictates the stereochemical outcome of the product. uq.edu.au

Application of Quantitative Structure-Activity Relationship (QSAR) Models for Degradation Rates

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property, such as its degradation rate. For this compound, QSAR models could be developed to predict its environmental fate, specifically its rate of degradation through processes like hydrolysis or oxidation. nih.gov

To build a QSAR model, a set of molecular descriptors for this compound and related aliphatic ketones would be calculated. mdpi.com These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological. researchgate.net These descriptors are then correlated with experimentally determined degradation rates for a series of similar compounds using statistical methods like partial least squares. The resulting model can then be used to predict the degradation rate of this compound. Such models are valuable for environmental risk assessment, helping to estimate the persistence of the compound in different environmental compartments. mdpi.com

Atmospheric Chemistry Modeling of Epoxyketone Fate and Reactivity

Computational chemistry and theoretical modeling are essential tools for predicting the atmospheric fate and reactivity of volatile organic compounds (VOCs) such as this compound. These models simulate the complex chemical processes that govern the transformation and removal of substances released into the atmosphere. The atmospheric lifetime of an epoxyketone is primarily determined by its reaction with key atmospheric oxidants and its susceptibility to photolysis.

The principal daytime oxidant in the troposphere is the hydroxyl radical (OH). harvard.edu The reaction with OH radicals is considered the primary atmospheric sink for epoxides. copernicus.org In addition to OH radicals, other oxidants such as chlorine atoms (Cl) can play a role in the degradation of epoxides, particularly in polluted marine or coastal environments where concentrations of Cl can be significant. copernicus.org However, for most atmospheric conditions, the reaction with OH radicals dominates the degradation pathway. copernicus.org

The reactivity of an epoxy compound with OH radicals is dictated by its molecular structure. The reaction typically proceeds via hydrogen abstraction from C-H bonds or through the opening of the epoxy ring. The rate coefficients for these reactions are crucial inputs for atmospheric models. While specific experimental data for this compound is limited, kinetic studies on analogous epoxy compounds provide valuable insights into its likely reactivity. These studies show that the rate coefficients can vary depending on the size and structure of the alkyl groups attached to the epoxide ring. copernicus.org

Table 1: Experimentally Determined Rate Coefficients for the Reaction of Various Epoxides with OH Radicals at 298 K

| Epoxy Compound | Chemical Formula | Rate Coefficient (kOH) (cm3 molecule-1 s-1) |

|---|---|---|

| 1,2-Epoxybutane (B156178) | C4H8O | (1.98 ± 0.29) x 10-12 |

| cis-2,3-Epoxybutane | C4H8O | (1.50 ± 0.28) x 10-12 |

| trans-2,3-Epoxybutane | C4H8O | (1.81 ± 0.33) x 10-12 |

| 1,2-Epoxyhexane (B74757) | C6H12O | (5.77 ± 0.83) x 10-12 |

| Cyclohexene Oxide | C6H10O | (5.93 ± 1.13) x 10-12 |

Another important atmospheric removal pathway for ketones is photolysis. u-szeged.hucdc.gov The presence of a carbonyl group allows molecules like this compound to absorb ultraviolet radiation in the actinic region (wavelengths > 290 nm), which can lead to the breaking of chemical bonds. u-szeged.hu The photolysis rate depends on the molecule's absorption cross-section, the quantum yield for dissociation, and the solar actinic flux. For some ketones, photolysis can be a significant degradation process, with atmospheric lifetimes on the order of days. researchgate.net For instance, the atmospheric half-life of 2-hexanone (B1666271), a related ketone, is approximately 2.4 days, with photooxidation by OH radicals being the major fate mechanism, though direct photolysis also contributes. cdc.gov

The atmospheric lifetime (τ) of a compound with respect to its reaction with an oxidant is a key parameter in atmospheric models and can be estimated using the determined rate coefficient. copernicus.org The lifetime is calculated as the inverse of the product of the rate coefficient (k) and the average concentration of the oxidant.

Using the rate coefficients from kinetic studies and typical global average OH radical concentrations (e.g., 1 x 10⁶ molecules cm⁻³), the atmospheric lifetimes of epoxy compounds can be calculated. These lifetimes indicate how long the compound is expected to persist in the atmosphere before being transformed.

Table 2: Estimated Atmospheric Lifetimes of Various Epoxides with Respect to Reaction with OH Radicals

| Epoxy Compound | Rate Coefficient (kOH) (cm3 molecule-1 s-1) | Estimated Atmospheric Lifetime (τOH) |

|---|---|---|

| 1,2-Epoxybutane | 1.98 x 10-12 | ~5.9 days |

| cis-2,3-Epoxybutane | 1.50 x 10-12 | ~7.7 days |

| trans-2,3-Epoxybutane | 1.81 x 10-12 | ~6.4 days |

| 1,2-Epoxyhexane | 5.77 x 10-12 | ~2.0 days |

| Cyclohexene Oxide | 5.93 x 10-12 | ~1.9 days |

Atmospheric chemistry models also predict the subsequent degradation products. Following the initial reaction with an OH radical, a complex series of reactions occurs. The resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The fate of this peroxy radical, which depends on the levels of nitrogen oxides (NOx), determines the nature of the stable end products. nih.govnih.gov These products can include smaller carbonyls, organic nitrates, and multifunctional compounds that may contribute to the formation of secondary organic aerosol (SOA), thereby impacting air quality and climate. u-szeged.hu

Q & A

Q. What are the established synthetic routes for 3,4-epoxy-2-hexanone, and how do stereochemical considerations influence protocol design?

Methodological Answer: Synthesis of this compound typically involves epoxidation of 2-hexenone precursors using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic acids. Key considerations include: